![molecular formula C11H15NO3S B2696137 (E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide CAS No. 500707-11-9](/img/structure/B2696137.png)
(E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .Scientific Research Applications
Synthesis and Chemical Reactivity
Aramini et al. (2003) investigated the reactivity of 1-phenyl-1-ethanesulfonic acid with thionyl chloride, leading to an efficient synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes. This process is significant for its straightforward approach and the wide applicability of the compounds in chemical and pharmaceutical fields (Aramini et al., 2003).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, compounds structurally related to "(E)-N-[(2S)-1-Hydroxypropan-2-yl]-2-phenylethenesulfonamide" have been evaluated for their therapeutic potentials. For instance, Murugesan et al. (1998) discovered biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists, providing insights into the development of treatments for cardiovascular diseases (Murugesan et al., 1998).
Photodynamic Therapy and Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield for potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Neuropharmacology
Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, demonstrating potential applications in the treatment of neurological disorders by modulating the kynurenine pathway (Röver et al., 1997).
Enzyme Inhibition Studies
Di Fiore et al. (2011) conducted X-ray crystallographic studies on N-substituted benzenesulfonamides as carbonic anhydrase inhibitors, highlighting the importance of the sulfonamide group in enzyme inhibition and offering a basis for designing more effective inhibitors (Di Fiore et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-N-[(2S)-1-hydroxypropan-2-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-10(9-13)12-16(14,15)8-7-11-5-3-2-4-6-11/h2-8,10,12-13H,9H2,1H3/b8-7+/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYDYLMWDYKICU-JARNTUPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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